2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Overview
Description
“2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine” is a chemical compound with the molecular formula C7H9F3N2S . It is used in various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The InChI code for this compound is 1S/C7H9F3N2S/c1-6(2,11)5-12-4(3-13-5)7(8,9)10/h3H,11H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.22 .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry Research into the reactions of chloral with substituted anilines leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones illustrates the synthetic utility of related chemical structures in generating diverse heterocyclic compounds. These synthetic pathways offer insights into the reactivity and potential applications of similar trifluoromethyl-containing thiazoles (Issac & Tierney, 1996).
Environmental and Technological Applications The study of amine-functionalized sorbents, including compounds with structural similarities to the target molecule, for the removal of PFAS from water demonstrates the potential environmental applications of such chemicals. The research underscores the relevance of trifluoromethyl-containing compounds in developing novel materials for environmental remediation (Ateia et al., 2019).
Pharmacological Applications While the explicit compound "2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine" was not directly mentioned in the context of pharmacological applications, related studies on trifluoromethyl-containing heterocycles, such as pyrazoles, highlight their significance in developing anti-inflammatory and antibacterial agents. This suggests potential pharmacological avenues for structurally similar compounds (Kaur, Kumar, & Gupta, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S/c1-6(2,11)5-12-4(3-13-5)7(8,9)10/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDKGJCEAKABFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.